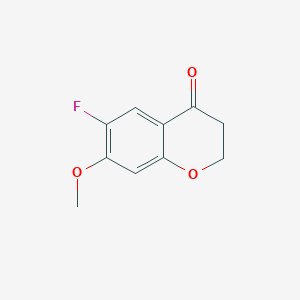![molecular formula C26H18N4 B13036341 1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
1,4-Di([2,2'-bipyridin]-4-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di([2,2’-bipyridin]-4-yl)benzene is a compound that features a benzene ring substituted with two [2,2’-bipyridin]-4-yl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di([2,2’-bipyridin]-4-yl)benzene typically involves the coupling of bipyridine derivatives with benzene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated benzene derivative with a boronic acid derivative of bipyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 1,4-Di([2,2’-bipyridin]-4-yl)benzene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di([2,2’-bipyridin]-4-yl)benzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bipyridine groups can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Coordination Reactions: The nitrogen atoms in the bipyridine moieties can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3). The reactions are typically carried out in the presence of a Lewis acid catalyst such as AlCl3.
Coordination Reactions: Metal salts such as palladium chloride (PdCl2) or platinum chloride (PtCl2) are commonly used. The reactions are usually conducted in solvents like acetonitrile or ethanol.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 1,4-Di([2,2’-bipyridin]-4-yl)benzene.
Coordination Reactions: Metal complexes with varying stoichiometries and geometries, depending on the metal ion and reaction conditions.
Applications De Recherche Scientifique
1,4-Di([2,2’-bipyridin]-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 1,4-Di([2,2’-bipyridin]-4-yl)benzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine groups. This coordination can alter the electronic properties of the metal center, making it more reactive or selective in catalytic processes. The compound can also participate in π-π stacking interactions, which are important in the formation of supramolecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
1,4-Di(2-pyridyl)benzene: Similar structure but with pyridine groups instead of bipyridine.
1,4-Di(4-pyridyl)benzene: Another related compound with pyridine groups at the 1 and 4 positions of benzene.
Uniqueness
1,4-Di([2,2’-bipyridin]-4-yl)benzene is unique due to the presence of bipyridine groups, which provide additional coordination sites and electronic properties compared to simpler pyridine derivatives. This makes it particularly useful in the formation of complex metal-organic frameworks and in applications requiring precise control over electronic interactions.
Propriétés
Formule moléculaire |
C26H18N4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-pyridin-2-yl-4-[4-(2-pyridin-2-ylpyridin-4-yl)phenyl]pyridine |
InChI |
InChI=1S/C26H18N4/c1-3-13-27-23(5-1)25-17-21(11-15-29-25)19-7-9-20(10-8-19)22-12-16-30-26(18-22)24-6-2-4-14-28-24/h1-18H |
Clé InChI |
PQXUJPBEFAMGMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


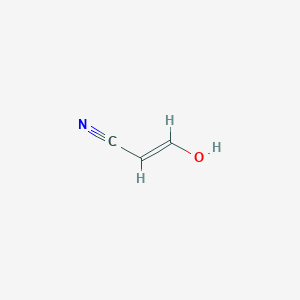
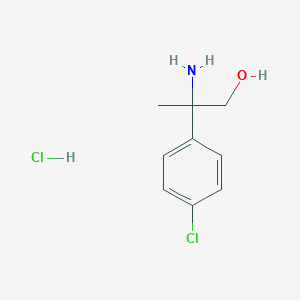
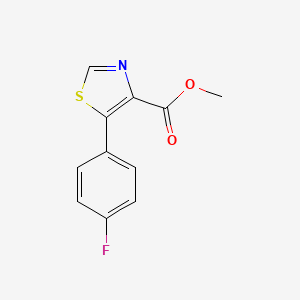
![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)


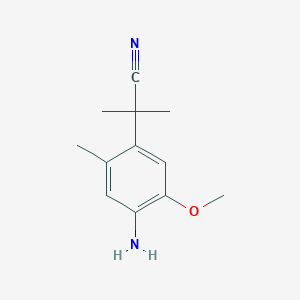
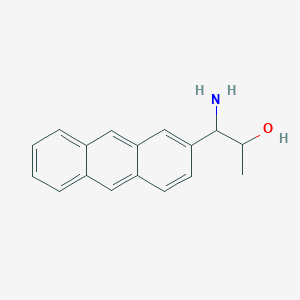
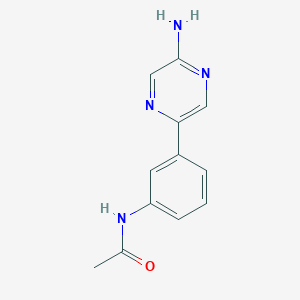
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)

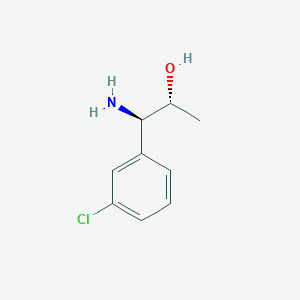
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
